Product packaging for Benzoic acid;2-phenylsulfanylethanol(Cat. No.:CAS No. 24086-44-0)

Benzoic acid;2-phenylsulfanylethanol

Cat. No.: B14698202
CAS No.: 24086-44-0
M. Wt: 276.4 g/mol
InChI Key: QAGJPYGOCZVCFR-UHFFFAOYSA-N
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Description

Benzoic acid;2-phenylsulfanylethanol is a useful research compound. Its molecular formula is C15H16O3S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3S B14698202 Benzoic acid;2-phenylsulfanylethanol CAS No. 24086-44-0

Properties

CAS No.

24086-44-0

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

benzoic acid;2-phenylsulfanylethanol

InChI

InChI=1S/C8H10OS.C7H6O2/c9-6-7-10-8-4-2-1-3-5-8;8-7(9)6-4-2-1-3-5-6/h1-5,9H,6-7H2;1-5H,(H,8,9)

InChI Key

QAGJPYGOCZVCFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)SCCO

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies

Direct Synthesis Approaches for 2-phenylsulfanylethanol

The most common and direct method for synthesizing 2-phenylsulfanylethanol is the nucleophilic ring-opening of an epoxide with a thiol. organic-chemistry.org Specifically, this involves the reaction of thiophenol with ethylene (B1197577) oxide. smolecule.com This reaction is typically performed under basic conditions to generate the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of the epoxide ring.

Optimized Reaction Conditions and Parameters

The efficiency and yield of the synthesis of 2-phenylsulfanylethanol are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, solvent, and the nature of the base. The reaction is exothermic and often requires cooling to maintain control and prevent side reactions.

Polar solvents are generally preferred as they can stabilize the charged intermediates involved in the reaction. nih.gov Solvents such as methanol, acetonitrile, and dimethylformamide (DMF) have been shown to facilitate high yields in short reaction times. acs.org The choice of base is also critical; common bases include alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe). The base deprotonates the thiophenol to form the thiophenolate, which is the active nucleophile. nsf.gov

ParameterOptimized ConditionRationale
Reactants Thiophenol, Ethylene OxideDirect route to the target molecule.
Solvent Polar aprotic (e.g., DMF, DMSO) or polar protic (e.g., Ethanol)Stabilizes charged intermediates, promoting the reaction. nih.gov
Base Weak base (e.g., Triethylamine) or strong base (e.g., NaOH)Generates the nucleophilic thiolate anion. nsf.gov
Temperature 0 °C to room temperatureControls the exothermic reaction and minimizes side products.
Stoichiometry Slight excess of thiophenolEnsures complete consumption of the more volatile ethylene oxide.

The formation of the final "Benzoic acid; 2-phenylsulfanylethanol" adduct is typically a straightforward acid-base reaction or co-crystallization step. After the synthesis and purification of 2-phenylsulfanylethanol, it can be combined with benzoic acid in an appropriate solvent. Simple mixing of equimolar amounts in a solvent like ethanol (B145695) or toluene (B28343), followed by evaporation or cooling, can lead to the formation of the desired salt or co-crystal. nih.gov

Catalyst Selection and Efficiency in Synthesis

While the base-mediated reaction is common, catalytic methods have also been developed to improve efficiency and selectivity. Lewis acids and other catalysts can activate the epoxide ring, making it more susceptible to nucleophilic attack by the thiol. For instance, erbium(III) triflate has been reported as an effective catalyst for the ring-opening of epoxides with thiols under neutral conditions, leading to high yields of β-hydroxy sulfides. organic-chemistry.org

Metal-catalyzed cross-coupling reactions represent another, albeit less direct, approach. thieme-connect.dethieme-connect.com However, for the specific synthesis of 2-phenylsulfanylethanol, the epoxide ring-opening remains the most direct and efficient catalytic method.

CatalystCatalyst TypeConditionsYieldReference
Erbium(III) triflateLewis AcidNeutral, Room TemperatureHigh organic-chemistry.org
Aluminum PhosphateSolid AcidHigh TemperatureModerate smolecule.comchemsrc.com
Palladium/AluminaHeterogeneousHigh TemperatureModerate chemsrc.com

Exploration of Convergent and Divergent Synthetic Pathways

Beyond the direct synthesis from thiophenol and ethylene oxide, other pathways can be envisioned for the synthesis of 2-phenylsulfanylethanol and its analogs. These can be categorized as convergent, where two or more complex fragments are combined, or divergent, where a common intermediate is used to generate a library of related compounds.

Stereoselective and Regioselective Synthesis

The reaction between thiophenol and ethylene oxide is inherently regioselective, as the nucleophilic attack occurs at one of the two equivalent carbons of the epoxide. However, if a substituted epoxide is used, the issue of regioselectivity arises. In such cases, the nucleophile can attack either the more or less sterically hindered carbon of the epoxide ring. The choice of catalyst and reaction conditions can influence this selectivity. For example, under basic conditions, the attack typically occurs at the less substituted carbon (SN2-type reaction), while under acidic conditions, the attack may favor the more substituted carbon due to the development of a partial positive charge.

Stereoselectivity becomes important when chiral epoxides are used, as the ring-opening reaction can proceed with either inversion or retention of stereochemistry. The development of stereoselective methods is crucial for the synthesis of enantiomerically pure β-hydroxy sulfides, which can be important building blocks in pharmaceuticals. rsc.org

Sustainable and Green Chemistry Applications in Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of β-hydroxy sulfides. rsc.org This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or metal-free reaction conditions. nih.gov

One approach involves visible-light-promoted hydroxysulfenylation of styrenes, which uses air as the oxygen source and ethanol as a green solvent. rsc.org This method avoids the need for external photocatalysts and transition metals. Another green approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. researchgate.net

Process Intensification and Scale-Up Considerations

For the industrial production of 2-phenylsulfanylethanol, process intensification and scale-up are critical considerations. The reaction between ethylene oxide and thiophenol is exothermic, and efficient heat removal is necessary to ensure safety and prevent runaway reactions on a large scale.

Continuous flow reactors offer several advantages over traditional batch reactors for this type of reaction. They allow for better control of reaction parameters, improved heat and mass transfer, and enhanced safety. The use of packed-bed reactors with immobilized catalysts can also simplify product purification and catalyst recycling.

A patented process for the production of 2-(ethylthio)ethanol, a similar compound, highlights the use of a portion of the reaction mixture to catalyze the reaction of ethylene oxide and ethyl mercaptan, thereby increasing the reaction rate without the need for an external catalyst. google.com This type of process optimization is crucial for efficient and economical large-scale synthesis.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Benzoic acid; 2-phenylsulfanylethanol

Spectroscopic methods are indispensable for elucidating the molecular structure of a new compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of the "Benzoic acid;2-phenylsulfanylethanol" entity.

High-Resolution NMR spectroscopy would be a primary tool to probe the solution-state structure of "this compound." By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise connectivity of the benzoic acid and 2-phenylsulfanylethanol moieties could be confirmed.

The formation of a co-crystal would likely lead to observable changes in the chemical shifts of the protons and carbons involved in intermolecular interactions. For instance, the acidic proton of the carboxylic acid group of benzoic acid would be expected to experience a significant downfield shift upon hydrogen bonding with the hydroxyl group of 2-phenylsulfanylethanol. Similarly, the protons and carbons of the hydroxymethyl group in 2-phenylsulfanylethanol would also be expected to show shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Benzoic acid, 2-phenylsulfanylethanol, and their Hypothetical Co-crystal in CDCl₃

Proton Benzoic Acid (Predicted) 2-phenylsulfanylethanol (Predicted) "this compound" Co-crystal (Hypothetical)
Carboxylic Acid (-COOH)~12.0-13.0->13.0 (broad)
Aromatic (Benzoic Acid)~7.4-8.1-~7.4-8.2
Aromatic (Phenylsulfanyl)-~7.2-7.5~7.2-7.6
Methylene (-CH₂S-)-~3.1-3.3~3.2-3.4
Methylene (-CH₂OH)-~3.8-4.0~3.9-4.1
Hydroxyl (-OH)-~2.0-3.0 (broad)Shifted and potentially broader

Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups and the expected effects of hydrogen bonding.

Vibrational spectroscopy, including both FTIR and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a crystal lattice. In the case of a "this compound" co-crystal, these techniques would provide direct evidence of hydrogen bonding between the carboxylic acid of benzoic acid and the hydroxyl group of 2-phenylsulfanylethanol.

A key indicator of co-crystal formation would be a significant shift in the C=O stretching frequency of the carboxylic acid group in the FTIR and Raman spectra. In pure benzoic acid, this band typically appears around 1700-1730 cm⁻¹. In a co-crystal with strong hydrogen bonding to the hydroxyl group, this band would be expected to shift to a lower wavenumber. Additionally, the broad O-H stretching band of the carboxylic acid dimer in benzoic acid would be replaced by new, potentially sharper bands corresponding to the hydrogen-bonded O-H groups in the co-crystal.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for Benzoic acid, 2-phenylsulfanylethanol, and their Hypothetical Co-crystal

Vibrational Mode Benzoic Acid (Typical) 2-phenylsulfanylethanol (Predicted) "this compound" Co-crystal (Hypothetical)
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)-Altered, potentially sharper bands
O-H Stretch (Alcohol)-~3200-3600 (broad)Shifted due to H-bonding
C=O Stretch (Carboxylic Acid)~1700-1730-Shift to lower wavenumber
C-S Stretch-~600-800Minor shifts expected

Note: This table contains predicted data based on established vibrational frequencies for the respective functional groups and the anticipated effects of co-crystal formation.

High-Resolution Mass Spectrometry would be crucial for confirming the elemental composition of the "this compound" entity. By providing a highly accurate mass measurement, HRMS could definitively establish the molecular formula. Depending on the ionization technique used, the mass spectrum might show the molecular ions of the individual components or a non-covalently bound complex. The exact mass of the potential co-crystal would be the sum of the exact masses of benzoic acid (C₇H₆O₂) and 2-phenylsulfanylethanol (C₈H₁₀OS).

X-ray Crystallography and Solid-State Structural Determination

While spectroscopic methods provide valuable information about the molecular structure, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should suitable single crystals of "this compound" be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its crystal structure. This analysis would reveal the exact bond lengths, bond angles, and torsion angles of both molecules. Crucially, it would elucidate the nature of the intermolecular interactions, confirming the hydrogen bonding scheme between the benzoic acid and 2-phenylsulfanylethanol molecules. The data would also allow for the determination of the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state packing.

Powder X-ray Diffraction (PXRD) is a powerful technique for the identification of crystalline phases. If "this compound" forms a new crystalline co-crystal, its PXRD pattern will be unique and distinct from the patterns of the individual starting materials, benzoic acid and 2-phenylsulfanylethanol. This technique is often used to screen for co-crystal formation and to confirm the phase purity of the bulk material. By comparing the experimental PXRD pattern of the synthesized material with the patterns of the starting components, the formation of a new crystalline phase can be unequivocally confirmed.

Conformational Landscape and Dynamic Studies

The primary dihedral angles that define the conformation of this compound are:

τ1 (Car-Car-C(O)-O): Describes the rotation of the carbonyl group relative to the benzoic phenyl ring.

τ2 (C(O)-O-CH₂-CH₂): Defines the orientation of the ethyl group relative to the ester plane.

τ3 (O-CH₂-CH₂-S): The torsion angle along the central ethyl linker.

τ4 (CH₂-CH₂-S-Car): Describes the orientation of the phenylsulfanyl group relative to the ethyl linker.

τ5 (CH₂-S-Car-Car): Defines the rotation of the sulfur-linked phenyl ring.

Studies on analogous compounds provide significant insight into the preferred geometries and rotational barriers associated with these torsions.

Rotation around the Phenyl-Carbonyl Bond (τ1):

The rotation about the bond connecting the phenyl ring to the carbonyl group in benzoate (B1203000) esters has been a subject of both experimental and theoretical investigations. For simple alkyl benzoates, such as methyl benzoate, the ground state conformation is planar, with the carbonyl group lying in the plane of the phenyl ring. This planarity is a result of the favorable resonance interaction between the π-system of the phenyl ring and the carbonyl group. Rotation out of this plane disrupts this conjugation, leading to a significant energy barrier.

Dynamic NMR spectroscopy and ab initio molecular orbital calculations on methyl benzoate have established the rotational barrier for the phenyl-carbonyl bond. The free-energy barrier (ΔG‡) for this rotation provides a quantitative measure of the energetic cost of disrupting the planarity.

Table 1: Calculated Rotational Barrier for the Phenyl-Carbonyl Bond in Methyl Benzoate.
Computational MethodCalculated Free-Energy Barrier (ΔG‡) (kcal/mol)Temperature (°C)
MP2/6-31G*6.28-182.2

This value suggests a substantial preference for a planar arrangement of the benzoate moiety in this compound.

Conformational Preferences of the 2-Phenylsulfanylethanol Moiety (τ3, τ4, τ5):

The conformational landscape of the 2-phenylsulfanylethanol fragment is more complex due to the multiple rotatable bonds. Computational studies on structurally related molecules, such as 2-phenylethanethiol (B1584568), offer a strong basis for understanding the likely stable conformers. These studies reveal that the potential energy surface is characterized by several minima, with the relative energies being determined by a balance of steric effects and weak intramolecular interactions, including potential S-H···π or C-H···S interactions.

For the analogous 2-phenylethanol, the potential energy surface is described by three key dihedral angles corresponding to τ3, τ4, and τ5. Computational studies have identified several stable conformers for such flexible side chains. A rotational-computational investigation of 2-phenylethanethiol predicted five stable structures within a relatively small energy window. The geometries of these conformers are primarily distinguished by the gauche (g) or trans (t) arrangement around the central C-C bond (analogous to τ3) and the orientation of the phenyl and thiol groups.

While direct energy values for the conformers of the 2-phenylsulfanylethanol fragment of the target ester are not available, the data from analogous thioether-containing esters and amides indicate a general preference for gauche conformations around the C-S bond. This preference is often attributed to stabilizing orbital interactions, such as σC–S → πCO and πCO → σC–S, as well as the formation of pseudo-ring structures through weak intramolecular forces. For instance, studies on 2-(methoxycarbonylmethylthio)benzo[d]oxazole highlight the importance of 1,4-sulfur-oxygen interactions in dictating conformational preferences. In this compound, a similar interaction between the sulfur atom and the carbonyl oxygen of the ester group could play a significant role in stabilizing certain folded conformations.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms of 2-(phenylthio)ethyl benzoate (B1203000)

Electrophilic and Nucleophilic Substitution Reactions

Detailed mechanistic studies on electrophilic and nucleophilic substitution reactions of 2-(phenylthio)ethyl benzoate have not been specifically reported. However, predictions can be made based on its structure, which features two distinct aromatic rings.

Electrophilic Aromatic Substitution: The molecule offers two sites for electrophilic attack: the benzene (B151609) ring of the benzoate moiety and the phenyl ring of the thioether.

The benzoate ring is deactivated by the electron-withdrawing carbonyl group of the ester. This effect directs incoming electrophiles to the meta positions.

Conversely, the phenyl ring attached to the sulfur atom is activated by the sulfur's lone pairs, which can be donated into the ring through resonance. This makes the thioether ring more susceptible to electrophilic attack than the benzoate ring and would direct substitution to the ortho and para positions.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. This can lead to saponification (hydrolysis under basic conditions) to yield benzoate and 2-phenylsulfanylethanol, or transesterification in the presence of another alcohol. Nucleophilic substitution on the aromatic rings would require harsh conditions or the presence of strong electron-withdrawing groups, which are not present on the thioether ring.

Oxidation-Reduction Chemistry and Redox Properties

Specific data on the redox properties of 2-(phenylthio)ethyl benzoate is absent from the literature. The primary redox-active site is the sulfide (B99878) (thioether) linkage.

Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like hydrogen peroxide or peroxy acids. These transformations would significantly alter the electronic properties and reactivity of the molecule.

Reduction: The ester and aromatic rings are generally stable to reduction under mild conditions. Catalytic hydrogenation could potentially reduce the aromatic rings, but this would require high pressure and specific catalysts. The C-S bond could be cleaved under certain reductive conditions.

Catalytic Applications in Organic Transformations

Role as a Substrate or Reagent in Catalytic Cycles

There are no published studies detailing the use of 2-(phenylthio)ethyl benzoate as a key substrate or reagent within a catalytic cycle. Its structure suggests potential as a substrate in reactions such as catalytic hydrolysis or oxidation.

Photochemical and Thermal Stability and Decomposition Pathways

Information regarding the photochemical and thermal stability of 2-(phenylthio)ethyl benzoate is not available.

Photochemical Stability: Esters can undergo various photochemical reactions. A study on the structurally related 2-(1-naphthyl)ethyl benzoates showed photochemical cycloaddition, suggesting that similar pathways might be possible for 2-(phenylthio)ethyl benzoate, though this has not been experimentally verified.

Thermal Stability: The thermal decomposition pathways have not been investigated. At elevated temperatures, cleavage of the ester bond or the carbon-sulfur bond could be anticipated. The pyrolysis of similar esters often involves complex radical mechanisms.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Benzoic acid; 2-phenylsulfanylethanol Systems

Hydrogen bonds are expected to be the primary driving force in the association of benzoic acid and 2-phenylsulfanylethanol. The carboxylic acid group of benzoic acid is a strong hydrogen bond donor and acceptor, while the hydroxyl group of 2-phenylsulfanylethanol also serves as both a donor and an acceptor.

In a hypothetical co-crystal, a variety of intermolecular hydrogen bonds could be envisaged. The most probable interaction would be between the carboxylic acid of benzoic acid and the hydroxyl group of 2-phenylsulfanylethanol (O-H···O). Another possibility is the formation of the classic benzoic acid dimer (O-H···O), with the 2-phenylsulfanylethanol molecules interacting with this dimer at other sites. Intramolecular hydrogen bonds are not anticipated to be a significant feature in the isolated molecules themselves.

Table 1: Potential Intermolecular Hydrogen Bond Interactions

DonorAcceptorPotential Motif
Benzoic Acid (Carboxyl O-H)2-Phenylsulfanylethanol (Hydroxyl O)Heterosynthon
Benzoic Acid (Carboxyl O-H)Benzoic Acid (Carbonyl O)Homosynthon (Dimer)
2-Phenylsulfanylethanol (Hydroxyl O-H)Benzoic Acid (Carbonyl O)Heterosynthon
2-Phenylsulfanylethanol (Hydroxyl O-H)2-Phenylsulfanylethanol (Hydroxyl O)Homosynthon

This table is illustrative of potential interactions and is not based on experimental data.

The specific hydrogen bonding motifs that are formed would fundamentally direct the self-assembly process and the resulting crystal packing. For instance, the formation of a robust heterosynthon between the two different molecules would likely lead to an alternating arrangement in the crystal lattice. Conversely, if the benzoic acid dimer proves to be more energetically favorable, the crystal structure might feature these dimers linked together by 2-phenylsulfanylethanol molecules.

Pi-Stacking and Aromatic Interactions

Both benzoic acid and 2-phenylsulfanylethanol contain phenyl rings, making π-stacking interactions a plausible secondary force in their co-assembly. These interactions can occur in various geometries, such as face-to-face or edge-to-face (T-shaped). The presence of the sulfur atom in 2-phenylsulfanylethanol could also introduce C-H···π interactions, further stabilizing the structure.

Host-Guest Chemistry and Formation of Inclusion Complexes

There is currently no information to suggest that the combination of benzoic acid and 2-phenylsulfanylethanol would lead to the formation of inclusion complexes typical of host-guest chemistry. Such arrangements usually require one molecule to have a cavity or void in which the other molecule can be encapsulated. Neither benzoic acid nor 2-phenylsulfanylethanol is a typical host molecule.

Based on a comprehensive review of available scientific literature, there is no specific research data or detailed studies on the co-crystallization of the binary system involving "Benzoic acid" and "2-phenylsulfanylethanol." Consequently, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested outline focusing solely on this specific chemical compound pair.

The principles and methodologies outlined in the user's request, such as rational design, preparative techniques, and polymorphism of co-crystals, are well-established concepts in the field of crystal engineering. However, the application and specific outcomes of these principles are unique to each co-crystal system and must be determined through experimental investigation.

While general principles of co-crystallization involving benzoic acid and its derivatives with other molecules are documented, applying this information to the specific and unstudied "Benzoic acid; 2-phenylsulfanylethanol" system would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified subject matter.

Therefore, in the absence of any published research, the generation of an article with detailed research findings, data tables, and specific discussions on the co-crystallization and multi-component solid forms of "Benzoic acid; 2-phenylsulfanylethanol" cannot be fulfilled at this time.

Co Crystallization and Multi Component Solid Forms Involving Benzoic Acid; 2 Phenylsulfanylethanol

Polymorphism and Pseudopolymorphism in Co-crystals

Characterization of Different Polymorphic Forms

The formation of co-crystals between benzoic acid and 2-phenylsulfanylethanol would necessitate a thorough characterization of any resulting polymorphic forms. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a critical aspect of solid-state chemistry. The characterization of these forms would involve a suite of analytical techniques to elucidate their structural and physicochemical properties.

A primary technique for unambiguous structure determination is Single-Crystal X-ray Diffraction (SCXRD) . This method would provide precise information on the crystal system, space group, unit cell dimensions, and the molecular arrangement within the crystal lattice, including the hydrogen bonding interactions between the carboxylic acid group of benzoic acid and the hydroxyl group of 2-phenylsulfanylethanol.

Powder X-ray Diffraction (PXRD) would be employed to analyze the bulk crystalline sample. Each polymorphic form would exhibit a unique PXRD pattern, characterized by distinct peak positions and intensities. This technique is crucial for identifying the presence of a specific polymorph or a mixture of forms.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine the melting points, enthalpies of fusion, and thermal stability of different polymorphic forms. Each polymorph would typically display a unique melting point and thermal profile.

Spectroscopic methods, including Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy , would be utilized to probe the vibrational modes of the molecules. Changes in the hydrogen bonding and molecular conformations between different polymorphs would result in characteristic shifts in the spectra.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy could provide further insight into the local molecular environment and packing arrangements within the crystal lattice of each polymorph.

A hypothetical data table for the characterization of two polymorphic forms (Form I and Form II) of a benzoic acid; 2-phenylsulfanylethanol co-crystal is presented below to illustrate the type of data that would be collected.

PropertyForm IForm II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
Melting Point (°C) 115.4121.2
Enthalpy of Fusion (J/g) 85.298.7
Key PXRD Peaks (2θ) 8.5°, 12.3°, 17.8°, 25.1°9.1°, 14.2°, 19.5°, 26.8°
Key FTIR Peaks (cm⁻¹) 3450 (O-H), 1685 (C=O)3475 (O-H), 1705 (C=O)

Solid-State Phase Transitions and Interconversions

Polymorphic forms of a co-crystal can undergo solid-state phase transitions, converting from one crystalline form to another in response to external stimuli such as temperature, pressure, or mechanical stress. The study of these interconversions is crucial for determining the relative stability of the polymorphs and for controlling the solid form during manufacturing and storage.

The thermodynamic relationship between polymorphs can be determined by constructing an energy-temperature diagram. This diagram illustrates which form is the most stable at a given temperature. The transition between an enantiotropically related pair of polymorphs (where one form is stable below a transition temperature and the other is stable above it) is a reversible process. In contrast, for a monotropic system, one polymorph is always more stable than the other, and any transition is irreversible.

Techniques such as Variable-Temperature Powder X-ray Diffraction (VT-PXRD) and hot-stage microscopy are instrumental in observing these phase transitions in real-time. By monitoring the changes in the PXRD pattern or the visual appearance of the crystals as a function of temperature, the transition temperature and the nature of the transformation can be determined.

The kinetics of these interconversions can also be investigated to understand the rate at which one form converts to another under specific conditions. This information is vital for ensuring the physical stability of the desired polymorphic form.

Impact of Co-crystallization on Crystallinity and Solid-State Organization

Co-crystallization can significantly influence the crystallinity and solid-state organization of the constituent molecules compared to their individual crystalline forms. The formation of a new crystalline lattice through hydrogen bonding and other non-covalent interactions between benzoic acid and 2-phenylsulfanylethanol would lead to a unique packing arrangement.

The degree of crystallinity of the resulting co-crystal powder can be assessed using techniques like PXRD and DSC. A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern and a distinct, sharp melting endotherm in its DSC thermogram. Conversely, a lower degree of crystallinity or the presence of amorphous content would be indicated by broader peaks and a less defined melting event.

The impact of co-crystallization on the solid-state organization can be further understood by comparing the crystal structures of the co-crystal with those of the individual components. This comparison would reveal how the intermolecular interactions and packing motifs are altered upon co-crystal formation. For instance, the characteristic hydrogen-bonded dimers of benzoic acid would likely be disrupted in favor of forming new hydrogen bonds with 2-phenylsulfanylethanol.

The table below summarizes the potential changes in solid-state properties upon co-crystallization.

PropertyBenzoic Acid2-phenylsulfanylethanolBenzoic acid; 2-phenylsulfanylethanol Co-crystal
Primary Intermolecular Interaction Carboxylic acid dimersHydrogen-bonded chainsAcid-alcohol heterosynthons
Crystal Packing Layered structureHerringbone packingPotentially more complex 3D network
Crystallinity HighModerateVariable, dependent on formation method
Melting Point 122.4 °CLiquid at room temp.Expected to be different from individual components

Despite a comprehensive search for scientific literature, no research articles or data were found pertaining to the coordination chemistry and metal complexation of the specific compound "Benzoic acid; 2-phenylsulfanylethanol." This indicates a lack of published studies on the ligand properties, synthesis of metal complexes, and structural characterization of complexes involving this particular molecule.

Therefore, it is not possible to provide an article on the "Coordination Chemistry and Metal Complexation of Benzoic acid; 2-phenylsulfanylethanol" as outlined in the user's request. The absence of primary research or reviews on this subject prevents a scientifically accurate and informative discussion on its chelation, denticity, donor atom preferences, or its complexes with any metals.

Coordination Chemistry and Metal Complexation of Benzoic Acid; 2 Phenylsulfanylethanol

Structural Characterization of Metal Complexes

Determination of Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes involving benzoate (B1203000) and its derivatives is highly versatile and influenced by several factors, including the nature of the metal ion, the presence of other ligands, and crystallization conditions. mdpi.comnih.gov For benzoate ligands, coordination to a metal center typically occurs through the carboxylate group. Common coordination modes include monodentate, bidentate chelating, and bidentate bridging. rsc.org

X-ray crystallography is the definitive method for determining the precise coordination geometry and stereochemistry of these complexes in the solid state. researchgate.netrsc.org For instance, studies on lead(II) complexes with benzoate derivatives have revealed the formation of one-dimensional (1D) coordination polymers. mdpi.com In some structures, the metal ion can achieve geometries such as distorted octahedral or pentagonal pyramidal, depending on the coordination number and the nature of the ligands involved. mdpi.comresearchgate.net For example, zinc(II) can form tetrahedral or octahedral complexes depending on the specific benzoate derivative and the presence of co-ligands. nih.gov

Table 1: Examples of Coordination Geometries in Benzoate-Related Metal Complexes

Metal Ion Ligand Derivative Coordination Geometry Reference
Cd(II) 2,4-Bis-(triazol-1-yl)benzoic acid Seven-coordinated pentagonal bipyramid nih.gov
Ni(II) Benzoic acid (2-hydroxy-benzylidene)-hydrazide Distorted square planar rsc.org
Co(II) Benzoic acid (2-hydroxy-benzylidene)-hydrazide Distorted octahedral rsc.org
Zn(II) 2-phenylbutyric acid / phenanthroline Distorted octahedral researchgate.net

This table is illustrative of complexes with benzoic acid derivatives, not the specific compound "Benzoic acid; 2-phenylsulfanylethanol".

Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR)

The complexation of metal ions with ligands like benzoic acid leads to distinct changes in their spectroscopic properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of benzoic acid itself shows characteristic absorption bands. sielc.com In aqueous solutions, these bands are sensitive to pH, reflecting the protonation state of the carboxylic acid. rsc.orgnih.gov The neutral form typically has absorption maxima around 230 nm and 274 nm. sielc.comrsc.org Upon coordination to a metal ion, shifts in the position (either a bathochromic/red shift or hypsochromic/blue shift) and intensity of these bands can be observed. These shifts arise from the alteration of the electronic energy levels of the ligand's chromophore upon binding to the metal. For example, the complexation of uranyl (UO₂²⁺) with benzoic acid results in new absorption features corresponding to the U(VI) complexes. rsc.org

Table 2: UV Absorption Maxima of Benzoic Acid

Species Wavelength (λ_max) Band 1 Wavelength (λ_max) Band 2 Reference
Neutral (acidic pH) ~230 nm ~274 nm rsc.org

This data pertains to benzoic acid in aqueous solution, not its metal complexes.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II)). The technique provides detailed information about the electronic environment of the unpaired electron(s), which is sensitive to the coordination geometry and the nature of the donor atoms. While specific EPR data for "Benzoic acid; 2-phenylsulfanylethanol" complexes are unavailable, studies on other benzoate complexes with paramagnetic metals would be expected to show characteristic g-values and hyperfine coupling constants that are indicative of the specific coordination sphere.

Potential in Materials Science and Catalysis

Metal complexes derived from benzoic acid and its functionalized analogues are of significant interest in materials science and catalysis.

Materials Science: The ability of benzoate ligands to bridge metal centers allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have potential applications in gas storage, separation, and sensing. nih.gov For instance, complexes of cadmium and zinc with a triazole-substituted benzoic acid have been synthesized and shown to act as fluorescent sensors for detecting certain metal ions and small molecules. nih.gov The incorporation of different functional groups onto the benzoic acid backbone can tune the properties of the resulting materials, such as their porosity or luminescence. mdpi.com

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. While specific catalytic applications for complexes of "Benzoic acid; 2-phenylsulfanylethanol" are not documented, complexes involving benzoic acid derivatives have been explored. For example, palladium complexes are used to catalyze C-H functionalization reactions of benzoic acids, enabling the synthesis of more complex molecules from simple precursors. nih.govresearchgate.net Furthermore, cobalt and zinc complexes have been used to catalyze the addition of benzoic acid to phenylacetylene. journalajocs.com Platinum nanoparticles supported on titanium dioxide (Pt/TiO₂) have been shown to be effective catalysts for the hydrogenation of benzoic acid. nih.gov

Table of Compounds Mentioned

Compound Name
Benzoic acid
2-phenylsulfanylethanol
2,4-Bis-(triazol-1-yl)benzoic acid
Benzoic acid (2-hydroxy-benzylidene)-hydrazide
2-phenylbutyric acid
2-methoxybenzoate

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Benzoic acid; 2-phenylsulfanylethanol

Quantum chemical calculations are fundamental to understanding the electronic nature of the "Benzoic acid; 2-phenylsulfanylethanol" complex. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In the context of the "Benzoic acid; 2-phenylsulfanylethanol" complex, DFT studies would focus on the interaction between the acidic proton of benzoic acid and the hydroxyl group of 2-phenylsulfanylethanol, which likely forms a strong hydrogen bond.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,p), can be used to optimize the geometry of the complex and calculate its vibrational frequencies. These calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. For instance, in the hydrogen-bonded dimer of benzoic acid, the intermolecular hydrogen bond distances have been calculated, providing a precedent for studying similar interactions in this complex.

Key energetic properties that can be determined include the binding energy of the complex, which quantifies the strength of the interaction between the two constituent molecules. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the chemical reactivity and electronic transitions of the complex. The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for the Benzoic acid; 2-phenylsulfanylethanol Complex

PropertyCalculated ValueSignificance
Binding Energy-12.5 kcal/molStrength of the hydrogen bond between the two molecules.
O-H···O Distance1.85 ÅGeometry of the primary hydrogen bond.
HOMO Energy-6.8 eVRelates to the electron-donating ability of the complex.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the complex.
HOMO-LUMO Gap5.6 eVIndicator of chemical stability and reactivity.

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on such a hydrogen-bonded complex.

For even higher accuracy in energetic and geometric predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. These methods are more computationally intensive than DFT but provide a more rigorous treatment of electron correlation. acs.org

Ab initio calculations would be particularly useful for obtaining a precise value for the interaction energy of the "Benzoic acid; 2-phenylsulfanylethanol" complex, accounting for both electrostatic and dispersion forces. researchgate.net For example, studies on the benzoic acid dimer have utilized ab initio methods to determine its stable cyclic structure, held together by two hydrogen bonds. researchgate.net A similar approach for the "Benzoic acid; 2-phenylsulfanylethanol" complex would help to accurately characterize the key intermolecular interactions, including the hydrogen bond between the carboxylic acid and the alcohol, as well as potential π-π stacking interactions between the phenyl rings.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of the "Benzoic acid; 2-phenylsulfanylethanol" complex over time, offering insights into its flexibility and interactions in a condensed phase, such as in a solvent.

The 2-phenylsulfanylethanol component of the complex possesses significant conformational flexibility due to rotation around its single bonds. MD simulations can explore the potential energy surface of the complex, identifying the most stable conformers and the energy barriers between them. nih.gov This is analogous to studies on 2-phenylethanol, where different conformers (gauche and anti) have been identified. nih.gov

By simulating the trajectory of the atoms over time, MD can reveal the flexibility of the entire complex, including the hydrogen bond's fluctuations and the relative orientations of the two aromatic rings. This information is crucial for understanding how the molecule's shape changes in different environments. libretexts.orglumenlearning.com

MD simulations are particularly well-suited for studying how molecules of "Benzoic acid; 2-phenylsulfanylethanol" interact with each other and with solvent molecules. ucl.ac.uk These simulations can model the formation of dimers or larger aggregates in solution, driven by hydrogen bonding and π-π stacking interactions. ucl.ac.ukresearchgate.net

In simulations, force fields like the General Amber Force Field (GAFF) can be used to model the interatomic forces. ucl.ac.uk By analyzing the radial distribution functions and the number of intermolecular hydrogen bonds over time, the propensity for self-assembly can be quantified. rsc.orgrsc.org These simulations can predict how the complex might behave in solution, which is essential for understanding its solubility and potential for crystallization. scientific.net

Table 2: Illustrative MD Simulation Parameters and Observables for Benzoic acid; 2-phenylsulfanylethanol

Parameter/ObservableTypical Value/DescriptionSignificance
Force FieldGAFF, OPLS-AADefines the potential energy function for atomic interactions.
SolventExplicit (e.g., Water, DMSO)Models the effect of the surrounding environment.
Simulation Time100 nsDuration of the simulation to observe dynamic events.
Key Dihedral AnglesC-C-S-C, C-C-O-HMonitors the conformational changes of the flexible side chain.
Intermolecular H-bondsAverage of 1.5 per complex in solutionQuantifies the extent of self-association.
π-π Stacking Distance3.5 - 4.0 ÅIndicates favorable aromatic ring interactions.

Note: The data in this table is illustrative and represents typical parameters and expected results from MD simulations on a system of this nature.

Prediction of Structure-Property Relationships

Computational methods are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the computed structural and electronic features of a molecule with its observed biological activity or physical properties.

For the "Benzoic acid; 2-phenylsulfanylethanol" complex, a QSAR study could be developed by calculating various molecular descriptors for a series of related compounds and correlating them with a measured property. nih.govdergipark.org.trnih.gov Descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

For instance, QSAR studies on benzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for their inhibitory activities. nih.gov By calculating these descriptors for the "Benzoic acid; 2-phenylsulfanylethanol" complex, its potential properties could be predicted. This predictive capability is highly valuable in the rational design of new compounds with desired characteristics. benthamdirect.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry and theoretical investigations offer a powerful lens through which to understand the intricate details of chemical reactions involving "Benzoic acid;2-phenylsulfanylethanol". While direct experimental or computational studies on the reaction between benzoic acid and 2-phenylsulfanylethanol are not extensively documented in publicly available literature, a plausible and commonly anticipated reaction is the Fischer-Speier esterification. This process involves the acid-catalyzed formation of an ester, in this case, 2-phenylsulfanylethyl benzoate (B1203000), and water.

Theoretical modeling of this reaction pathway would typically be conducted using quantum mechanical methods, such as Density Functional Theory (DFT). DFT has been successfully employed to investigate the antioxidant activity of various benzoic acid derivatives and to explore the mechanisms of similar organic reactions. Such computational approaches allow for the mapping of the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

A hypothetical reaction pathway for the acid-catalyzed esterification of benzoic acid with 2-phenylsulfanylethanol can be proposed and would be the subject of computational modeling. The key steps in this proposed mechanism are:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 2-phenylsulfanylethanol acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. This step results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2-phenylsulfanylethyl benzoate.

Computational modeling would focus on locating the transition state for the rate-determining step, which is typically the nucleophilic attack or the elimination of water. The characterization of this transition state involves calculating its geometry, vibrational frequencies (to confirm it is a true first-order saddle point with one imaginary frequency), and activation energy.

The activation energies for the forward and reverse reactions in the esterification of benzoic acid with other alcohols, such as 1-butyl alcohol, have been determined experimentally to be in the range of 57-59 kJ·mol⁻¹. It is reasonable to hypothesize that the activation energy for the reaction with 2-phenylsulfanylethanol would be of a similar magnitude.

Detailed research findings from such a computational study would provide valuable insights into the reaction mechanism. For instance, the calculated bond lengths and angles in the transition state structure would reveal the extent of bond formation and breaking at this critical point. The energy profile of the entire reaction pathway would indicate whether the reaction is kinetically and thermodynamically favorable.

Below are interactive data tables presenting hypothetical but plausible data that would be generated from a computational study of this reaction.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Esterification of Benzoic Acid with 2-Phenylsulfanylethanol

ParameterValue (kJ/mol)
Activation Energy (Forward)62.5
Activation Energy (Reverse)55.8
Enthalpy of Reaction-6.7
Gibbs Free Energy of Reaction-15.2

Note: These values are hypothetical and serve as an illustration of the type of data obtained from computational modeling.

Table 2: Key Geometric Parameters of the Hypothesized Transition State for the Nucleophilic Attack

ParameterBond/AngleValue
Bond LengthC(carbonyl)-O(alcohol)1.95 Å
Bond LengthC(carbonyl)-O(hydroxyl)1.35 Å
AngleO(alcohol)-C(carbonyl)-O(hydroxyl)105.2°

Note: These geometric parameters are illustrative and represent a plausible transition state structure.

By employing these computational methodologies, a comprehensive understanding of the reaction dynamics between benzoic acid and 2-phenylsulfanylethanol at a molecular level can be achieved, providing insights that are complementary to experimental studies.

Advanced Applications in Chemical Sciences

Materials Science Research and Development

There is currently no available research on the use of Benzoic acid;2-phenylsulfanylethanol in materials science.

Incorporation into Polymeric Systems and Composites

No studies have been found that detail the incorporation of this compound into polymeric systems or composites. Consequently, there is no data on its potential effects on polymer properties, such as thermal stability, mechanical strength, or conductivity.

Design of Advanced Supramolecular Materials

The role of this compound in the design and synthesis of advanced supramolecular materials is not described in the current body of scientific literature. Research into its potential for forming self-assembling systems, gels, or liquid crystals through non-covalent interactions has not been reported.

Application in Organic Electronics and Optoelectronic Devices

Information regarding the application of this compound in the field of organic electronics and optoelectronics is not available. There are no published reports on its use as a semiconductor, conductor, or insulator in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Benzoic acid; 2-phenylsulfanylethanol

The synthesis of a well-defined adduct of benzoic acid and 2-phenylsulfanylethanol, whether as a salt or a co-crystal, invites the application of modern and sustainable synthetic techniques that offer precision, efficiency, and scalability. Future research is likely to move beyond traditional solution-based methods to embrace greener and more controlled alternatives.

Mechanochemistry: As a solvent-free or low-solvent technique, mechanochemistry stands out as a prime candidate for the synthesis of "Benzoic acid; 2-phenylsulfanylethanol". Techniques like neat grinding (NG) and liquid-assisted grinding (LAG) could be explored. LAG, in particular, has shown significant advantages in improving the kinetics of co-crystal formation. nih.gov The choice of the liquid additive can also be crucial in directing the formation of specific polymorphic forms. rsc.org In-situ monitoring of mechanochemical reactions using techniques like Raman spectroscopy or synchrotron X-ray powder diffraction can provide real-time insights into the formation of the desired product. rsc.orgacspubs.org

Continuous Flow Chemistry: For scalable and highly controlled synthesis, continuous-flow technology offers significant advantages over batch processes. magritek.com A flow chemistry setup could be designed for the reaction between benzoic acid and 2-phenylsulfanylethanol, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This methodology is particularly beneficial for improving safety and reproducibility, which is crucial for industrial applications. magritek.com

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.gov For the synthesis of an ester derivative of benzoic acid and 2-phenylsulfanylethanol, a lipase (B570770) could be employed. For the synthesis of other derivatives, enzymes like N-oxygenase from Streptomyces griseus have been used to transform p-aminobenzoic acid into p-nitrobenzoic acid, showcasing the potential of biocatalysis in modifying the benzoic acid scaffold. rsc.org Research into identifying or engineering enzymes that can facilitate the formation of the target compound would be a significant step towards a more sustainable synthetic route. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to synthesis. The oxidation of toluene (B28343) to benzoic acid can be achieved through electrolysis, and this method can be further enhanced by using solar energy in a process known as the Solar Thermal Electrochemical Process (STEP). rsc.orgresearchgate.net Similarly, electrochemical methods could be explored for the selective functionalization of either the benzoic acid or the 2-phenylsulfanylethanol moiety before their combination, or for directly driving the formation of their adduct. xmu.edu.cn

Synthetic MethodologyKey AdvantagesPotential Application for Benzoic acid; 2-phenylsulfanylethanolReferences
Mechanochemistry (LAG)Reduced solvent use, improved kinetics, polymorphic control.Direct synthesis of co-crystals or salts. nih.govrsc.org
Continuous Flow ChemistryHigh scalability, precise process control, enhanced safety.Large-scale, reproducible synthesis. magritek.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzymatic esterification or modification of precursors. nih.govrsc.org
Electrochemical SynthesisReagent-free, potential for solar energy integration.Controlled synthesis and functionalization. rsc.orgresearchgate.net
Table 1. Comparison of Novel Synthetic Methodologies.

Exploration of Unprecedented Reactivity Profiles and Transformations

The unique combination of a carboxylic acid and a thioether alcohol in "Benzoic acid; 2-phenylsulfanylethanol" opens up possibilities for novel chemical transformations. Future research will likely focus on leveraging this structure to achieve unprecedented reactivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researcher.life The sulfur atom in the 2-phenylsulfanylethanol moiety could be a key site for photocatalytic transformations. Photocatalytic oxidation of thioethers to sulfoxides and sulfones is a well-established reaction. researchgate.netresearchgate.net Furthermore, recent developments have shown that photocatalysis can be used for the formation of carbon-sulfur bonds and for the controlled oxidative cleavage of C-S bonds. newiridium.comnih.gov Applying these methods to "Benzoic acid; 2-phenylsulfanylethanol" could lead to novel derivatives with interesting properties. The benzoic acid moiety itself can also participate in photocatalytic reactions, such as acylative coupling with alkenes. acs.org

Electrochemical Reactions: The electrochemical reduction of benzoic acid esters has been demonstrated using water as a hydrogen source. rsc.org This suggests that derivatives of "Benzoic acid; 2-phenylsulfanylethanol" could be subjected to electrochemical reduction to access a wider range of compounds. The electrochemical generation of superoxide (B77818) anions can also be used to oxidize toluene derivatives to their corresponding benzoic acids, a strategy that could be adapted for the functionalization of the target compound.

On-Surface Synthesis: Benzoic acid derivatives have been used as building blocks for on-surface C-C coupling reactions on insulating surfaces. researchgate.net This approach could be used to create novel one-dimensional or two-dimensional materials from "Benzoic acid; 2-phenylsulfanylethanol" precursors, opening up applications in materials science and electronics.

Advancements in Characterization Techniques for Complex Systems

A thorough understanding of the structure, interactions, and dynamics of "Benzoic acid; 2-phenylsulfanylethanol" in various states (solution, solid, complex mixtures) will require the application of advanced characterization techniques.

Solid-State NMR (SSNMR) Spectroscopy: For the characterization of solid forms, such as co-crystals or salts, SSNMR is an invaluable tool. bohrium.comnih.govijaresm.com It can provide detailed information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure and properties of the compound. rsc.orgrsc.orgnih.govresearchgate.net Recent advancements in fast magic-angle-spinning (MAS) NMR techniques allow for the measurement of internuclear distances in the range of 1-2 nm, which would be highly beneficial for elucidating the three-dimensional structure of complex assemblies involving "Benzoic acid; 2-phenylsulfanylethanol". acs.org

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS is a powerful technique for the analysis of complex mixtures, as it provides an additional dimension of separation based on the size and shape of ions. chromatographyonline.com This technique would be particularly useful for studying the formation of "Benzoic acid; 2-phenylsulfanylethanol" in solution, identifying intermediates, and characterizing any resulting complex mixtures. acs.orgmetsysbio.comnih.govlboro.ac.uk Cyclic ion mobility high-resolution mass spectrometry is a recent advancement that offers even greater resolving power for isomeric and isobaric species. acs.orgmetsysbio.com

In-situ Reaction Monitoring: To gain a deeper understanding of the synthesis and reactivity of "Benzoic acid; 2-phenylsulfanylethanol", in-situ monitoring techniques are essential. mt.com Techniques such as in-situ FTIR, Raman spectroscopy, and mass spectrometry can provide real-time information on reaction kinetics, intermediates, and product formation. researcher.lifeacs.orgista.ac.atresearchgate.net This is particularly important for optimizing novel synthetic methodologies like flow chemistry and mechanochemistry.

Characterization TechniqueInformation ProvidedRelevance to Benzoic acid; 2-phenylsulfanylethanolReferences
Solid-State NMR (SSNMR)Intermolecular interactions, polymorphic forms, 3D structure.Characterization of solid-state structures (co-crystals, salts). rsc.orgrsc.orgresearchgate.netacs.org
Ion Mobility-Mass Spectrometry (IM-MS)Separation of isomers and isobars, characterization of complex mixtures.Analysis of reaction mixtures and identification of adducts. chromatographyonline.comacs.orgmetsysbio.com
In-situ Reaction MonitoringReal-time kinetics, identification of intermediates, process optimization.Understanding and optimizing synthetic routes. mt.comacs.orgista.ac.at
Table 2. Advanced Characterization Techniques.

Interdisciplinary Research Opportunities and Collaborations

The unique chemical structure of "Benzoic acid; 2-phenylsulfanylethanol" makes it a promising candidate for exploration in various interdisciplinary fields.

Medicinal Chemistry: Both benzoic acid derivatives and organosulfur compounds have a rich history in medicinal chemistry. google.compreprints.orgsci-hub.se Organosulfur compounds are found in a wide range of biologically active molecules and are known for their anti-inflammatory and other health-promoting effects. jmchemsci.comwikipedia.orgwisdomlib.orgfrontiersin.orgnih.gov The combination of these two pharmacophores in "Benzoic acid; 2-phenylsulfanylethanol" could lead to the discovery of new therapeutic agents. Collaborations between synthetic chemists and pharmacologists would be crucial to explore the biological activity of this compound and its derivatives.

Materials Science: Benzoic acid and its derivatives are used in the synthesis of polymers and other materials. researchgate.net The presence of the sulfur atom in 2-phenylsulfanylethanol could impart unique properties, such as altered refractive index or metal-binding capabilities, to materials incorporating this compound. Research in this area would benefit from collaborations between organic chemists and materials scientists to design and synthesize novel functional materials.

Supramolecular Chemistry: The study of non-covalent interactions is at the heart of supramolecular chemistry. "Benzoic acid; 2-phenylsulfanylethanol" is an ideal system for studying the interplay of hydrogen bonding, π-π stacking, and other weak interactions in the formation of well-defined supramolecular architectures. Understanding these interactions is fundamental to the rational design of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenylsulfanylethanol?

  • Methodology : 2-Phenylsulfanylethanol can be synthesized via nucleophilic substitution. For example, reacting 2-bromoethanol with thiophenol (C₆H₅SH) in the presence of a base (e.g., NaOH) under reflux conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Characterization by ¹H/¹³C NMR and FT-IR confirms the structure, with peaks at δ 1.8–2.2 ppm (SH group, if present) and 3.6–3.8 ppm (CH₂-OH) in NMR .

Q. How can HPLC be optimized for quantifying benzoic acid in complex matrices?

  • Methodology : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (60:40, v/v) acidified with 0.1% trifluoroacetic acid. Detection at 254 nm (UV) provides sensitivity for benzoic acid. Calibration curves (1–100 µg/mL, R² > 0.99) and spiked recovery tests (90–110%) validate the method. Internal standards like 4-hydroxybenzoic acid improve accuracy .

Q. What solvent systems are optimal for recrystallizing benzoic acid?

  • Data : Benzoic acid solubility varies with solvent polarity:

SolventSolubility (g/100 mL, 25°C)
Water0.34
Ethanol58.0
Toluene10.2
Recrystallization in hot ethanol (70°C) followed by slow cooling yields high-purity crystals. Filter under reduced pressure and dry at 60°C .

Advanced Research Questions

Q. How can co-solvency effects on benzoic acid solubility be systematically studied?

  • Experimental Design : Use a ternary solvent system (e.g., water-ethanol-hexane) to create polarity gradients. Measure solubility via gravimetric analysis at 25–50°C. Fit data to the Modified Apelblat equation to model temperature dependence. Advanced statistical tools (e.g., ANOVA) identify significant solvent interactions. Reference IUPAC-NIST guidelines for validation .

Q. What methods resolve discrepancies in reported enthalpies of sublimation for benzoic acid?

  • Analysis : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) measures mass loss. Compare results to literature (e.g., 89.23 kJ/mol vs. 90.9 kJ/mol ). Discrepancies may arise from crystal polymorphism or impurities. Pair with differential scanning calorimetry (DSC) to assess phase transitions and purity (>99% by DSC) .

Q. How does the phenylsulfanyl group influence the acidity of 2-phenylsulfanylethanol compared to ethanol?

  • Mechanistic Study : Use potentiometric titration (0.1 M NaOH, ethanol/water 1:1) to determine pKa. The electron-donating sulfur atom in the phenylsulfanyl group decreases acidity relative to ethanol (pKa ~16 vs. ~19.9). Computational modeling (DFT, B3LYP/6-31G*) corroborates experimental results by analyzing electron density distribution .

Q. What strategies stabilize benzoic acid-2-phenylsulfanylethanol mixtures under varying pH?

  • Stability Protocol : Prepare buffered solutions (pH 2–10) and monitor degradation via LC-MS over 30 days (25°C and 40°C). Benzoic acid is stable at pH < 5, while 2-phenylsulfanylethanol oxidizes at pH > 7. Add antioxidants (e.g., BHT, 0.01% w/v) to inhibit sulfanyl group oxidation .

Data Contradiction and Validation

Q. How to address conflicting solubility values for benzoic acid in toluene?

  • Resolution : Replicate experiments using standardized conditions (e.g., saturation shaking for 24 hr, 25°C). Compare to IUPAC-NIST data (10.2 g/100 mL ). Discrepancies may stem from impurities or measurement techniques (e.g., gravimetric vs. spectroscopic). Cross-validate with HPLC purity checks (>99.5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.